molecular formula C34H35NO10 B8566269 N-Benzyldaunomycin CAS No. 70878-49-8

N-Benzyldaunomycin

Cat. No.: B8566269
CAS No.: 70878-49-8
M. Wt: 617.6 g/mol
InChI Key: XINGEBYLVICECA-WJIQDEJTSA-N
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Description

N-Benzyldaunomycin is a hypothetical anthracycline derivative hypothesized to incorporate a benzyl group into the daunomycin structure, likely at the amino sugar moiety. Daunomycin (daunorubicin) is a well-known chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II. The addition of a benzyl group may alter solubility, pharmacokinetics, or binding affinity compared to the parent compound.

Properties

CAS No.

70878-49-8

Molecular Formula

C34H35NO10

Molecular Weight

617.6 g/mol

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C34H35NO10/c1-16-29(37)21(35-15-18-8-5-4-6-9-18)12-24(44-16)45-23-14-34(42,17(2)36)13-20-26(23)33(41)28-27(31(20)39)30(38)19-10-7-11-22(43-3)25(19)32(28)40/h4-11,16,21,23-24,29,35,37,39,41-42H,12-15H2,1-3H3/t16-,21-,23-,24-,29+,34-/m0/s1

InChI Key

XINGEBYLVICECA-WJIQDEJTSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NCC6=CC=CC=C6)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NCC6=CC=CC=C6)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Chemical Comparisons

The benzyl group (-CH₂C₆H₅) is a common modification in pharmaceuticals to enhance lipophilicity or stability. Below is a comparison of key benzyl-containing compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Reference
Benzyladenine C₁₂H₁₁N₅ 225.25 N-Benzyl-purin-6-amine Plant growth stimulation
N-Benzoyl-N-phenylhydroxylamine C₁₃H₁₁NO₂ 213.23 Benzoyl and phenyl groups Chelating agent, analytical chemistry
N-Benzylacetoacetamide C₁₁H₁₃NO₂ 191.23 Acetoacetamide + benzyl group Organic synthesis intermediate
Benzathine benzylpenicillin C₁₆H₁₈N₂O₄S·C₁₆H₂₀N₂ 909.15 Dibenzylethylenediamine salt Antibiotic (long-acting)

Key Observations :

  • Benzyladenine : The benzyl group enhances cytokinin activity, enabling plant cell division .
  • N-Benzylacetoacetamide : The benzyl moiety increases steric bulk, influencing reactivity in ketone synthesis .
  • Benzathine benzylpenicillin : The benzyl group in the salt form prolongs drug release by reducing solubility .

For N-Benzyldaunomycin, the benzyl group could similarly enhance membrane permeability or alter DNA intercalation dynamics compared to non-benzylated anthracyclines.

Benzyladenine vs. This compound

Benzyladenine acts as a cytokinin, promoting cell division in plants by binding to specific receptors . In contrast, anthracyclines like daunomycin target DNA in cancer cells. The benzyl group in this compound might modulate interaction with DNA or reduce efflux pump-mediated resistance, a common issue with daunomycin .

N-Benzylacetoacetamide vs. This compound

N-Benzylacetoacetamide’s acetoacetamide group participates in condensation reactions, while its benzyl group aids in solubility modulation . In this compound, the benzyl group could similarly stabilize the molecule or alter metabolic degradation pathways.

Analytical and Pharmacological Considerations

  • Quality Control: Methods for benzylated compounds often involve chromatography (e.g., HPLC for N-a-benzoyl-L-arginine derivatives) . This compound would likely require similar purity assessments.
  • Toxicity: Benzyl groups in compounds like benzylpenicillin are associated with allergenicity . This suggests this compound may require rigorous toxicity profiling.

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